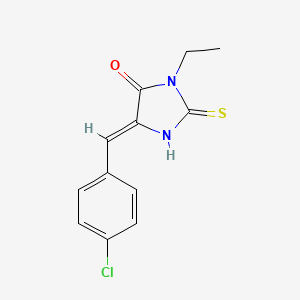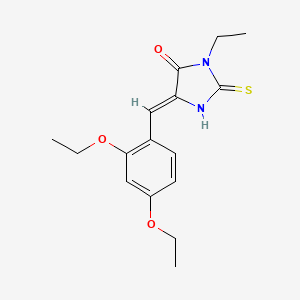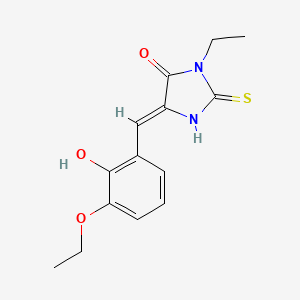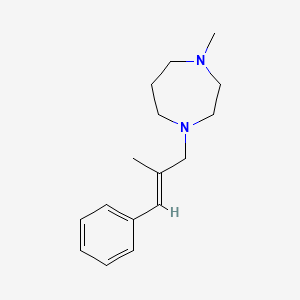
3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione, also known as 4-FBIQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and potential uses in the field of medicine, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. Additionally, it has been shown to have a protective effect on cells by reducing oxidative stress and promoting cell survival.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various cell types, making it a potential candidate for the treatment of inflammatory diseases and cancer. Additionally, it has been shown to have a protective effect on cells, reducing cell death and promoting cell survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione is its potential applications in various fields, including medicine, biochemistry, and pharmacology. Additionally, it has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties in preclinical and clinical studies. Additionally, it may be useful to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Furthermore, the development of new synthesis methods and modifications of the compound may lead to the discovery of new and improved properties of this compound.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including medicine, biochemistry, and pharmacology. Its unique properties, such as anti-inflammatory and anti-cancer properties, make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of this compound.
Synthesis Methods
The synthesis of 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione involves the condensation of 4-fluorobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline-3,4-dione in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain a pure form of this compound.
Scientific Research Applications
3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione has been extensively studied for its potential applications in various fields. It has been found to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have potential anti-cancer properties, making it a promising compound in the field of oncology.
properties
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]isoquinoline-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)9-14-15(19)12-3-1-2-4-13(12)16(20)18-14/h1-9H,(H,18,20)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFNOIODHNMYKS-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5910994.png)
![ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5910995.png)



![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911036.png)

![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-oxime](/img/structure/B5911046.png)
![2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5911053.png)

![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)